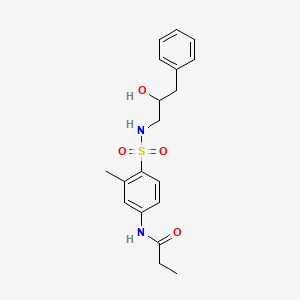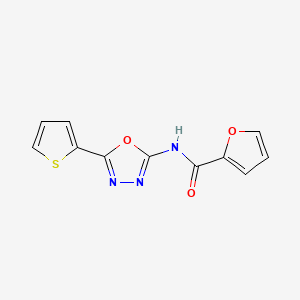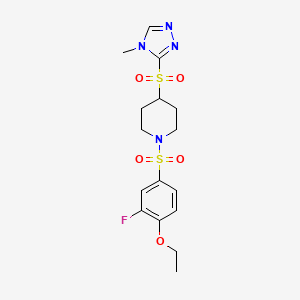
1-((4-ethoxy-3-fluorophenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopic methods.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity with other substances, its stability, and the products it forms.Physical And Chemical Properties Analysis
This involves studying properties like the compound’s melting point, boiling point, solubility, density, molar mass, and spectral properties.Scientific Research Applications
Analytical Chemistry Applications
Derivatization agents play a crucial role in enhancing the detectability and separability of compounds in liquid chromatography. For instance, a new sulfonate reagent was synthesized for analytical derivatization, featuring a fluorophore for sensitive detection and a tertiary amino function for easy removal post-derivatization. This reagent demonstrates the application potential of similar sulfonate-based compounds in developing sensitive and selective analytical methods (Wu et al., 1997).
Organic Synthesis and Drug Development
Sulfonate groups are pivotal in synthesizing protected glycosyl donors, showcasing their utility in carbohydrate chemistry for protecting hydroxyl groups. This highlights the versatility of sulfonate-based compounds in synthesizing complex organic molecules and potential drug candidates (Spjut, Qian, & Elofsson, 2010).
Antimicrobial Research
The synthesis of triazole derivatives, including those with sulfonate groups, has shown promising antimicrobial activities. This suggests that compounds with similar chemical frameworks could be explored for developing new antimicrobial agents, contributing to the fight against drug-resistant pathogens (Bektaş et al., 2007).
Materials Science
Sulfonate-based compounds are also explored in materials science, particularly in designing polymorphs and studying their properties. This is crucial for the pharmaceutical industry, where the polymorphic form of a compound can significantly affect its bioavailability and stability (Takeguchi et al., 2015).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This involves discussing potential future research directions, applications, or improvements to the synthesis process.
Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and may not apply to all compounds. It’s always important to refer to peer-reviewed scientific literature or trusted databases for information.
properties
IUPAC Name |
1-(4-ethoxy-3-fluorophenyl)sulfonyl-4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN4O5S2/c1-3-26-15-5-4-13(10-14(15)17)28(24,25)21-8-6-12(7-9-21)27(22,23)16-19-18-11-20(16)2/h4-5,10-12H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKCKRTZHAYRDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=NN=CN3C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-ethoxy-3-fluorophenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

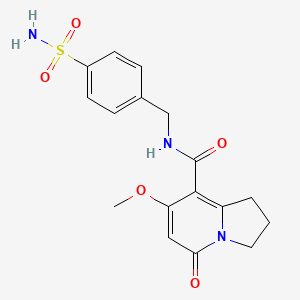
![2,2-Difluorospiro[2.5]octane-6-sulfonyl chloride](/img/structure/B2663289.png)
![N-(1,3-benzodioxol-5-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2663291.png)

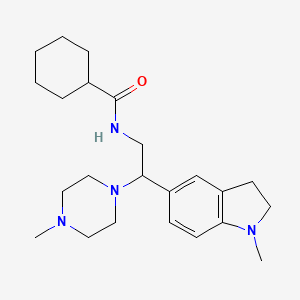
![N-(2-methoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2663296.png)

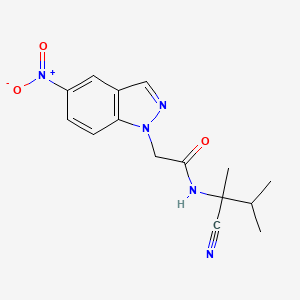

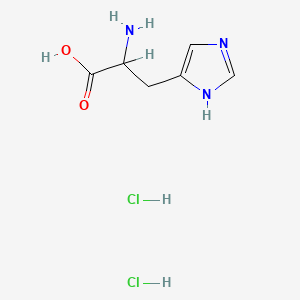
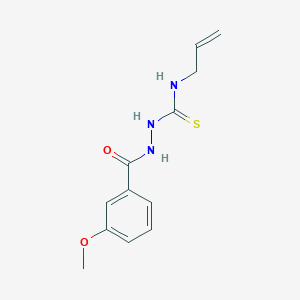
![2-(Methylthio)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2663309.png)
